molecular formula C17H23N3O3S B13595948 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide

Cat. No.: B13595948
M. Wt: 349.4 g/mol
InChI Key: MENICDGHGHYICX-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide is a synthetic organic compound that features a thiazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Isoindoline Moiety: The isoindoline moiety is introduced through a series of reactions, including amide bond formation.

    Final Coupling: The final step involves coupling the thiazole and isoindoline fragments under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-1H-isoindol-2-yl)acetamide: Lacks the octahydro moiety.

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-1H-isoindol-2-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetamide

InChI

InChI=1S/C17H23N3O3S/c1-17(2,3)12-9-24-16(18-12)19-13(21)8-20-14(22)10-6-4-5-7-11(10)15(20)23/h9-11H,4-8H2,1-3H3,(H,18,19,21)

InChI Key

MENICDGHGHYICX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C3CCCCC3C2=O

Origin of Product

United States

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